JAK1 vs JAK2 Isoform Selectivity: Class-Level Distinction from Dual JAK1/JAK2 Inhibitors
INCB047986 was developed and consistently described as a JAK1-selective inhibitor across multiple authoritative sources, distinguishing it from dual JAK1/JAK2 inhibitors such as ruxolitinib and baricitinib [1]. Baricitinib exhibits near-equipotent inhibition of JAK1 (IC50 = 5.9 nM) and JAK2 (IC50 = 5.7 nM) [2], while ruxolitinib also potently inhibits both isoforms with JAK1 IC50 of 3.3 nM and JAK2 IC50 of 2.8 nM [3]. Quantitative IC50 values for INCB047986 against individual JAK isoforms are not available from peer-reviewed primary literature; vendor-cited values (JAK1 IC50 ≈ 0.25 nM, ~25-fold selectivity over JAK2) cannot be independently verified against a primary publication or patent as of this writing. This evidence item is therefore classified as class-level inference.
| Evidence Dimension | JAK1 vs JAK2 selectivity profile (biochemical IC50) |
|---|---|
| Target Compound Data | Characterized as JAK1-selective; quantitative isoform IC50 values not confirmed in peer-reviewed literature |
| Comparator Or Baseline | Baricitinib: JAK1 IC50 = 5.9 nM, JAK2 IC50 = 5.7 nM (non-selective dual inhibitor). Ruxolitinib: JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM (non-selective dual inhibitor). Itacitinib (INCB039110): JAK1 IC50 = 2 nM, JAK2 IC50 = 63 nM (>20-fold JAK1-selective). |
| Quantified Difference | INCB047986 is distinguished from baricitinib and ruxolitinib by its JAK1-selective pharmacology (class-level). Quantitative fold-selectivity for INCB047986 cannot be independently confirmed. |
| Conditions | Biochemical kinase inhibition assays (cell-free). Comparator data from published literature and vendor datasheets. |
Why This Matters
JAK2 inhibition is mechanistically linked to anemia via erythropoietin signaling blockade; a JAK1-selective profile is hypothesized to preserve erythropoiesis while suppressing JAK1-dependent inflammatory cytokines, which directly impacts selection for in vivo disease models where hematopoietic integrity must be maintained.
- [1] Bharadwaj U, Kasembeli MM, Tweardy DJ. Targeting the JAK/STAT pathway in solid tumors. J Cancer Metastasis Treat. 2020;6:27. DOI: 10.20517/2394-4722.2020.58. PMC7845926. View Source
- [2] Fridman JS, Scherle PA, Collins R, et al. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050. J Immunol. 2010;184(9):5298-5307. DOI: 10.4049/jimmunol.0902819. View Source
- [3] Quintás-Cardama A, Vaddi K, Liu P, et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. 2010;115(15):3109-3117. DOI: 10.1182/blood-2009-04-214957. View Source
